Oxiniacic Acid

Catalog No.
S565194
CAS No.
2398-81-4
M.F
C6H5NO3
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxiniacic Acid

CAS Number

2398-81-4

Product Name

Oxiniacic Acid

IUPAC Name

1-oxidopyridin-1-ium-3-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9)

InChI Key

FJCFFCXMEXZEIM-UHFFFAOYSA-N

SMILES

Array

solubility

0.05 M

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O

The exact mass of the compound Nicotinic acid N-oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760387. It belongs to the ontological category of aromatic carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxiniacic acid (Nicotinic acid N-oxide) is a highly stable, functionalized pyridine derivative featuring both a carboxylic acid and an N-oxide moiety. In industrial and advanced laboratory settings, it is primarily procured as a specialized building block for pharmaceutical synthesis and as a versatile oxygen-donor ligand in coordination chemistry . Unlike standard pyridine carboxylates, the presence of the N-oxide group fundamentally alters the molecule's electronic distribution, resulting in distinct thermal stability, solubility, and acid-base properties . These attributes make it a critical material for workflows requiring specific coordination geometries, such as the hydrothermal synthesis of luminescent metal-organic frameworks (MOFs), or for the development of targeted lipid-modulating pharmaceutical derivatives where precise physicochemical properties are strictly required.

Attempting to substitute oxiniacic acid with its non-oxidized analog, nicotinic acid (niacin), will systematically fail in both coordination chemistry and pH-sensitive syntheses [1]. The N-oxide modification replaces the basic pyridyl nitrogen with a highly polarized oxygen donor, which completely changes the coordination geometry when binding to heavy metals or lanthanides [2]. Furthermore, the N-oxide group exerts a strong electron-withdrawing effect that significantly lowers the pKa of the carboxylic acid, while simultaneously decreasing aqueous solubility and increasing the thermal decomposition threshold [1]. Consequently, using standard nicotinic acid in protocols optimized for oxiniacic acid will result in incorrect salt formations, altered crystallization kinetics, and a failure to form the intended 3D metal-organic topologies.

Acid Dissociation (pKa) Shift for pH-Sensitive Formulation

The introduction of the N-oxide moiety strongly withdraws electron density, significantly increasing the acidity of the carboxylic acid group. Oxiniacic acid exhibits a pKa of approximately 3.19, whereas the unoxidized baseline, nicotinic acid, has a pKa of 4.85 . This 1.66-unit shift fundamentally alters the molecule's ionization profile in aqueous environments.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data3.19 ± 0.10
Comparator Or BaselineNicotinic acid (4.85)
Quantified Difference1.66 unit reduction (stronger acid)
ConditionsAqueous solution, standard conditions

This significant shift dictates the protonation state during salt formation, requiring buyers to adjust base equivalents and buffer selections during pharmaceutical formulation.

Thermal Stability and Processing Window

Thermal robustness is a critical procurement factor for ligands used in high-temperature synthesis. Oxiniacic acid demonstrates a melting and decomposition threshold of 254-255 °C, which is notably higher than the 236.6 °C melting point of standard nicotinic acid . This enhanced thermal stability prevents premature degradation during aggressive processing.

Evidence DimensionMelting / Decomposition Point
Target Compound Data254-255 °C
Comparator Or BaselineNicotinic acid (236.6 °C)
Quantified Difference~18 °C higher thermal stability threshold
ConditionsSolid-state thermal analysis

The higher decomposition threshold allows for more aggressive, higher-temperature hydrothermal synthesis conditions without ligand degradation.

Aqueous Solubility Profile for Extraction Workflows

The polarity changes induced by the N-oxide group drastically reduce the compound's solubility in water. Oxiniacic acid has an aqueous solubility of approximately 6.0 g/L at 20 °C, compared to the ~16.6 g/L solubility of nicotinic acid under identical conditions . It is also entirely insoluble in non-polar solvents like benzene.

Evidence DimensionAqueous Solubility
Target Compound Data~6.0 g/L
Comparator Or BaselineNicotinic acid (~16.6 g/L)
Quantified Difference~63% reduction in aqueous solubility
ConditionsWater at 20 °C

The lower aqueous solubility necessitates modified solvent ratios in crystallization workflows and impacts the design of downstream liquid-liquid extraction processes.

Coordination Geometry in Advanced Materials

In the synthesis of coordination polymers, the choice of donor atoms dictates the final topology. Oxiniacic acid utilizes both its carboxylate and N-oxide oxygen atoms to form 8-coordinate, O-donor bridging networks with lanthanides [1]. In contrast, nicotinic acid relies on a basic pyridyl nitrogen, resulting in completely different structural motifs and lower phosphorescent quantum yields in specific metal complexes.

Evidence DimensionMetal Coordination Sites
Target Compound DataDual oxygen-donor (carboxylate + N-oxide)
Comparator Or BaselineNicotinic acid (carboxylate + pyridyl nitrogen)
Quantified DifferenceShift from N-donor to O-donor bridging
ConditionsHydrothermal synthesis of lanthanide (Eu3+, Tb3+) frameworks

Procuring the N-oxide variant is mandatory for synthesizing specific phosphorescent coordination polymers that require dual oxygen-donor bridging to achieve target quantum yields.

Hydrothermal Synthesis of Luminescent Metal-Organic Frameworks (MOFs)

Due to its dual oxygen-donor bridging capability and high thermal decomposition threshold (254 °C), oxiniacic acid is the required ligand for synthesizing 8-coordinate lanthanide (e.g., Eu3+, Tb3+) and lead-carboxylate frameworks. These MOFs are utilized in advanced phosphorescent materials and chemical sensors, where the standard nitrogen-donor of nicotinic acid would fail to produce the necessary 3D open framework topologies [1].

pH-Controlled Pharmaceutical Salt Formulation

The significantly lower pKa (3.19) of oxiniacic acid compared to its non-oxidized analog makes it a critical intermediate in the formulation of specific lipid-modulating pharmaceutical salts. Procurement of the N-oxide variant ensures the correct protonation state is achieved during aqueous compounding, preventing the precipitation issues commonly associated with the less acidic nicotinic acid [2].

Precursor for N-Oxide Substituted Heterocycles

In industrial organic synthesis, oxiniacic acid serves as a stable, pre-oxidized building block for generating complex pyridine derivatives. Its distinct solubility profile (6.0 g/L in water) allows for tailored liquid-liquid extraction and crystallization workflows that are not possible with standard pyridine carboxylates, streamlining the downstream purification of active pharmaceutical ingredients [2].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

139.026943022 Da

Monoisotopic Mass

139.026943022 Da

Heavy Atom Count

10

UNII

YY03Q39E6L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oxiniacic Acid is a nicotinic acid derivative.

Pictograms

Irritant

Irritant

Other CAS

2398-81-4

Wikipedia

Nicotinic_acid_N-oxide

General Manufacturing Information

3-Pyridinecarboxylic acid, 1-oxide: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types